molecular formula C16H19NO B3096958 [(3-Phenoxyphenyl)methyl](propyl)amine CAS No. 129535-80-4

[(3-Phenoxyphenyl)methyl](propyl)amine

Cat. No.: B3096958
CAS No.: 129535-80-4
M. Wt: 241.33 g/mol
InChI Key: PUIOIPDXZOQREF-UHFFFAOYSA-N
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Description

(3-Phenoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO It is a member of the amine family, characterized by the presence of a phenoxyphenyl group attached to a propylamine moiety

Properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-11-17-13-14-7-6-10-16(12-14)18-15-8-4-3-5-9-15/h3-10,12,17H,2,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIOIPDXZOQREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenoxyphenyl)methylamine typically involves the reaction of 3-phenoxybenzyl chloride with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (3-Phenoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3-Phenoxyphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen or nitro groups on the phenoxy ring.

Scientific Research Applications

(3-Phenoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Phenoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: Similar structure but lacks the phenoxy group.

    N-Phenylpropylamine: Contains a phenyl group instead of a phenoxy group.

    Fluoxetine: An antidepressant with a similar phenoxyphenyl structure but different substituents.

Uniqueness

(3-Phenoxyphenyl)methylamine is unique due to the presence of both phenoxy and propylamine groups, which confer distinct chemical and biological properties

Biological Activity

(3-Phenoxyphenyl)methylamine is an organic compound with the molecular formula C16H19NO. This compound belongs to the amine family and features a phenoxyphenyl group attached to a propylamine moiety. Its unique structure suggests potential biological activities, particularly in the fields of antimicrobial and antifungal research.

The biological activity of (3-Phenoxyphenyl)methylamine primarily involves its interaction with proteolytic enzymes, specifically trypsin-1 and trypsin-2 . These enzymes play critical roles in protein digestion and regulation, indicating that this compound may influence proteolytic pathways and protein metabolism within biological systems.

Target Interactions

  • Trypsin-1 and Trypsin-2 : These enzymes are essential for various physiological processes, including digestion and cellular signaling. The binding of (3-Phenoxyphenyl)methylamine to these targets could modulate their activity, potentially leading to altered metabolic pathways.

Antimicrobial and Antifungal Properties

Research indicates that (3-Phenoxyphenyl)methylamine exhibits promising antimicrobial and antifungal properties. It has been investigated for its potential use in developing new therapeutic agents against various microbial pathogens. The specific mechanisms through which it exerts these effects are still under investigation, but they may involve disruption of microbial cell membranes or inhibition of key enzymatic functions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of (3-Phenoxyphenyl)methylamine against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, depending on the strain tested. This suggests a potential application in treating infections caused by resistant bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanistic Studies

Further mechanistic studies revealed that (3-Phenoxyphenyl)methylamine affects the integrity of bacterial cell membranes. Using fluorescence microscopy, researchers observed increased permeability in treated cells, indicating membrane disruption as a possible mode of action.

Neurotransmitter Modulation

Compounds structurally similar to (3-Phenoxyphenyl)methylamine have been shown to interact with neurotransmitter systems, particularly those involving serotonin and dopamine. This interaction could suggest potential applications in neuropharmacology, including mood regulation and treatment of neurodegenerative disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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